Dansylsarcosine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

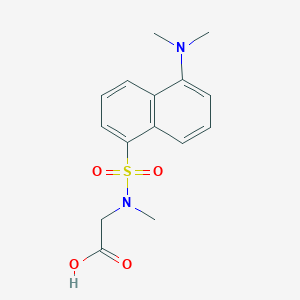

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19/h4-9H,10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLJKBOXIVONAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911094 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093-96-5 | |

| Record name | Dansylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dansylsarcosine's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Fluorescent Probe for HSA Drug Binding Site II

Dansylsarcosine is a fluorescent molecule widely utilized in pharmacology and drug development as a specific probe for drug binding site II (also known as the ibuprofen binding site) on Human Serum Albumin (HSA) .[1] Its mechanism of action is rooted in its ability to bind reversibly to this hydrophobic pocket within the subdomain IIIA of HSA.[2] This binding event is characterized by a significant increase in the fluorescence quantum yield of the dansyl moiety and a blue shift in its emission maximum.

The primary utility of this compound lies in its application as a competitive displacement tool .[1] When a test compound that also binds to site II is introduced into a solution containing the this compound-HSA complex, it will compete for the binding site. This competition leads to the displacement of this compound from the binding pocket back into the aqueous environment. The resulting decrease in fluorescence intensity is directly proportional to the binding affinity and concentration of the test compound, allowing for the determination of its binding characteristics at this specific site.

Quantitative Binding Data

The binding affinity of this compound to HSA has been characterized by several key parameters. The following table summarizes the reported quantitative data.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 0.26 µM | Fluorescence Polarization | [3] |

| Dissociation Constant | 6.06 ± 1.09 µM | Fluorescence Titration | [4] |

| Inhibition Constant (Ki) | 85 ± 3 µM | Fluorescent Probe Displacement | [5] |

Signaling Pathway and Competitive Displacement

The interaction of this compound with HSA and its subsequent displacement by a site II-binding drug can be visualized as a dynamic equilibrium.

Experimental Protocols

Preparation of Reagents

A common protocol for preparing the necessary reagents for a competitive displacement assay is as follows.[2]

-

HSA Stock Solution: Prepare a stock solution of fatty acid-free Human Serum Albumin (HSA) at a concentration of 1.5 mM in 20 mM potassium phosphate buffer (pH 7.0).

-

This compound Stock Solution: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The concentration will depend on the expected binding affinity.

Competitive Displacement Assay Workflow

The following workflow outlines the steps for a typical competitive displacement assay using fluorescence spectroscopy.

Detailed Assay Protocol

This protocol is adapted from common methodologies for 96-well plate-based fluorescence assays.

-

Plate Preparation: To each well of a black 96-well plate, add 50 µL of the HSA solution (e.g., 5 µM final concentration).

-

Addition of this compound: Add 50 µL of the this compound solution (e.g., 80 µM final concentration) to each well.

-

Initial Incubation: Gently mix the plate and incubate for 30 minutes at room temperature (20-25°C), protected from light.

-

Addition of Test Compound: Add 50 µL of the test compound at various concentrations to the wells. For control wells, add the vehicle (e.g., DMSO).

-

Final Incubation: Gently mix the plate and incubate for another 30 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 480 nm.

Data Analysis

The decrease in fluorescence intensity is used to calculate the inhibitory concentration (IC50) of the test compound. The IC50 value can then be used to determine the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and binding affinity of this compound.

Structural Basis of Specificity

Crystallographic studies have elucidated the structural basis for this compound's specificity for site II of HSA.[2] The methylated α-amino group of this compound prevents a critical hydrogen bond interaction with the backbone carbonyl of Ala-291 in site I.[6] This steric hindrance disfavors binding to site I and promotes its specific interaction with the hydrophobic pocket of site II.[6]

Conclusion

This compound's mechanism of action as a fluorescent probe for HSA drug binding site II is a well-established and valuable tool in drug discovery and development. Its specific and reversible binding, coupled with the significant change in its fluorescent properties upon binding and displacement, provides a robust and high-throughput method for characterizing the binding of novel chemical entities to one of the most important drug-binding proteins in human plasma. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers employing this essential technique.

References

- 1. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to Dansylsarcosine Fluorescence: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansylsarcosine, a fluorescent derivative of the amino acid sarcosine, has emerged as a valuable tool in biochemical and pharmaceutical research. Its environmentally sensitive fluorescence properties, particularly the significant changes in its emission spectrum upon binding to macromolecules, make it an excellent probe for studying molecular interactions. This technical guide provides a comprehensive overview of the fluorescence excitation and emission characteristics of this compound, detailing its application in studying protein binding, with a particular focus on Human Serum Albumin (HSA), and its role as an inhibitor of the glycine transporter 1 (GlyT1). This document includes detailed experimental protocols and visual representations of key processes to facilitate its practical application in the laboratory.

Introduction to this compound and its Fluorescence

This compound belongs to the family of dansyl-amino acids, which are characterized by the presence of the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group. This chromophore is responsible for the molecule's fluorescent properties. The fluorescence of dansyl derivatives is highly dependent on the polarity of their microenvironment. In aqueous solutions, this compound exhibits relatively weak fluorescence. However, when it binds to a hydrophobic pocket, such as a binding site on a protein, its quantum yield increases, and its emission maximum undergoes a significant blue shift (a shift to shorter wavelengths). This solvatochromic behavior is the foundation of its utility as a molecular probe.

Spectral Properties of this compound

The fluorescence of this compound is characterized by its excitation and emission spectra, which are influenced by the solvent environment and its binding state.

Excitation and Emission Spectra

The dansyl group generally has an excitation maximum around 335 nm and an emission maximum around 518 nm.[1] However, these values are subject to change based on the specific molecular structure and the surrounding environment.

-

Unbound State: In a polar solvent like water, this compound has a lower fluorescence quantum yield.

-

Bound State: When bound to a hydrophobic site, such as drug binding site II on Human Serum Albumin (HSA), the fluorescence intensity of this compound increases, and the emission maximum shifts to a shorter wavelength.[2][3][4] This blue shift is a key indicator of binding.

| State | Excitation Maximum (λex) | Emission Maximum (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |

| Unbound (Aqueous Buffer) | ~340 nm | ~560 nm | Low | Short |

| Bound (to HSA Site II) | ~340 nm | ~480 nm | High | Long |

Note: The exact values can vary depending on the specific buffer conditions and instrumentation.

Applications in Drug Development and Research

The unique fluorescent properties of this compound make it a versatile tool in several areas of research, particularly in drug discovery and development.

Probing Drug Binding to Human Serum Albumin (HSA)

HSA is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. It possesses two primary drug-binding sites, known as Sudlow's site I and site II.[5] this compound is a well-established marker for site II , which is also the binding site for drugs like ibuprofen.[2][6]

The binding of a drug candidate to HSA can be investigated using a competitive displacement assay with this compound. In this assay, the displacement of this compound from its binding site on HSA by a test compound leads to a decrease in fluorescence intensity and a red shift in the emission maximum, indicating that the test compound binds to the same site.[3][4]

Inhibition of the Glycine Transporter 1 (GlyT1)

Glycine is an important neurotransmitter in the central nervous system, and its extracellular concentrations are regulated by glycine transporters. GlyT1 has been identified as a therapeutic target for neurological and psychiatric disorders. Sarcosine-based compounds, including this compound, have been shown to act as non-competitive inhibitors of GlyT1.[7][8] This means they bind to a site on the transporter that is distinct from the glycine binding site (an allosteric site) and inhibit its function without directly competing with glycine.[7][9] The study of this inhibition mechanism is crucial for the development of new drugs targeting GlyT1.

Experimental Protocols

General Fluorescence Spectroscopy of this compound

Objective: To measure the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., ethanol, phosphate-buffered saline (PBS) pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like ethanol.

-

Working Solution Preparation: Dilute the stock solution in the desired solvent (e.g., PBS) to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Settings:

-

Set the excitation wavelength (e.g., 340 nm) and scan the emission spectrum over a suitable range (e.g., 400-650 nm).

-

Set the emission wavelength (e.g., 480 nm) and scan the excitation spectrum (e.g., 250-400 nm).

-

Use appropriate excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Data Acquisition: Record the excitation and emission spectra of the this compound solution.

-

Blank Subtraction: Record the spectrum of the solvent alone and subtract it from the sample spectrum to correct for background fluorescence.

Fluorescence Titration of this compound with HSA

Objective: To determine the binding affinity of this compound to HSA.

Materials:

-

This compound stock solution

-

Human Serum Albumin (fatty acid-free) solution of known concentration in PBS

-

PBS (pH 7.4)

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a solution of this compound in PBS at a fixed concentration (e.g., 1 µM).

-

Titration: Add increasing concentrations of HSA to the this compound solution. Allow the mixture to equilibrate for a few minutes after each addition.

-

Fluorescence Measurement: After each addition of HSA, record the fluorescence emission spectrum (e.g., scanning from 400 to 650 nm with excitation at 340 nm) or the fluorescence intensity at the emission maximum of the bound form (around 480 nm).

-

Data Analysis: Plot the change in fluorescence intensity as a function of the HSA concentration. The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Competitive Displacement Assay

Objective: To determine if a test compound binds to HSA site II.

Materials:

-

This compound stock solution

-

HSA solution in PBS

-

Test compound stock solution (in a suitable solvent, e.g., DMSO)

-

PBS (pH 7.4)

-

Fluorometer

Procedure:

-

Complex Formation: Prepare a solution containing this compound and HSA in PBS at concentrations that result in a significant portion of the this compound being bound (e.g., 1 µM this compound and 5 µM HSA).

-

Titration with Test Compound: Add increasing concentrations of the test compound to the this compound-HSA complex solution.

-

Fluorescence Measurement: After each addition, record the fluorescence intensity at the emission maximum of the bound this compound (around 480 nm).

-

Data Analysis: A decrease in fluorescence intensity indicates that the test compound is displacing this compound from HSA, suggesting that it binds to site II. The data can be used to calculate the inhibitory concentration (IC50) of the test compound.

Visualizing Key Processes

To better understand the principles and workflows described, the following diagrams have been generated using the DOT language.

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Caption: Workflow for a competitive displacement assay to study drug binding to HSA.

Caption: Mechanism of non-competitive inhibition of GlyT1 by this compound.

Conclusion

This compound is a powerful fluorescent probe with significant applications in drug discovery and neurobiology. Its environmentally sensitive fluorescence provides a robust method for investigating drug-protein interactions, particularly at site II of HSA. Furthermore, its role as a non-competitive inhibitor of GlyT1 opens avenues for studying the modulation of this important neurotransmitter transporter. The experimental protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies.

References

- 1. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 2. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Fluorescent Sarcosine for Drug Binding Site 2 on Human Serum Albumin | TCI AMERICA [tcichemicals.com]

- 5. Binding sites of fluorescent probes on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Dansylsarcosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylsarcosine, also known as N-dansyl-N-methylglycine, is a fluorescent derivative of the amino acid sarcosine. Its intrinsic fluorescence, which is highly sensitive to the polarity of its local environment, makes it an invaluable tool in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and use, and its primary application as a fluorescent probe for studying protein binding, particularly to Human Serum Albumin (HSA).

Chemical and Physical Properties

This compound is a synthetic compound that combines the fluorescent dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) with sarcosine (N-methylglycine). This combination results in a molecule with unique spectroscopic properties that are exploited in various scientific applications.

Structure and Identification

-

IUPAC Name: 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid.[1]

-

Molecular Formula: C₁₅H₁₈N₂O₄S.[1]

-

CAS Number: 1093-96-5.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 322.38 g/mol | [1] |

| Appearance | White to yellow solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and DMSO. Solubility in aqueous solutions is generally low but can be increased by forming salts.[2][3][4][5] |

Spectral Properties

The fluorescence of this compound is its most significant feature for research applications. The emission spectrum and quantum yield are highly dependent on the solvent environment.

Table 2: Spectral Properties of this compound and Related Compounds

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~335 nm | General for dansyl group | [6] |

| Emission Maximum (λem) | ~518 nm | General for dansyl group | [6] |

| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at 338.5 nm | For Dansylglycine in dioxane | [7] |

| Fluorescence Quantum Yield (Φf) | 0.07 (in water) to 0.66 (in dioxane) | For Dansylglycine | [7] |

Note: Specific spectral data for this compound can vary depending on the solvent and binding state. The data for Dansylglycine is provided as a close structural analog.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from Dansyl chloride and sarcosine.

Materials:

-

Dansyl chloride

-

Sarcosine (N-methylglycine)

-

Acetone

-

Water

-

Sodium bicarbonate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve sarcosine in a 1:1 mixture of acetone and water containing sodium bicarbonate to maintain a pH of 9.5-10.[8]

-

Slowly add a solution of Dansyl chloride in acetone to the sarcosine solution with constant stirring. The molar ratio of Dansyl chloride to sarcosine should be approximately 1:1.2.

-

Allow the reaction to proceed at room temperature for 4-6 hours or at 38°C for 90-120 minutes, while monitoring the progress by thin-layer chromatography (TLC).[8]

-

After the reaction is complete, remove the acetone by rotary evaporation.

-

Acidify the remaining aqueous solution to pH 3-4 with dilute HCl.

-

Extract the this compound product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol-water or acetone-water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., a gradient of ethyl acetate in hexane).[9]

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be used for the analysis of this compound.

-

Column: C8 or C18 column.[8]

-

Mobile Phase: A gradient of acetonitrile in water with a phosphoric acid buffer is commonly used.[10]

-

Detection: UV detection at the absorbance maximum (around 325 nm) or fluorescence detection (Excitation: ~324 nm, Emission: ~559 nm for dansyl glycine).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The expected chemical shifts can be predicted based on the structure, and deuterated solvents such as DMSO-d₆ or CDCl₃ can be used.

Application in Drug Binding Studies

This compound is a well-established fluorescent probe for studying drug binding to Human Serum Albumin (HSA), specifically at drug binding site II. The fluorescence of this compound is quenched in an aqueous environment but increases significantly upon binding to the hydrophobic pocket of HSA. This property is exploited in competitive binding assays to determine the binding affinity of other molecules to this site.

Competitive Binding Assay with HSA

This assay measures the ability of a test compound to displace this compound from its binding site on HSA.

Principle:

The fluorescence of a solution containing HSA and this compound is measured. When a test compound that also binds to site II is added, it competes with this compound, leading to its displacement from the protein. The displaced this compound returns to the aqueous environment, causing a decrease in fluorescence intensity. The extent of this decrease is proportional to the binding affinity of the test compound.

Protocol:

-

Prepare a stock solution of HSA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of this compound in a minimal amount of an organic solvent (e.g., ethanol) and then dilute it in the assay buffer.

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add HSA, this compound, and the buffer to each well.

-

Add the different concentrations of the test compound to the respective wells. Include control wells with no test compound.

-

Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340-365 nm, Em: 480-530 nm).[11]

-

Plot the fluorescence intensity against the concentration of the test compound to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways as a signaling molecule, its use in binding assays provides crucial information for understanding the pharmacokinetics and pharmacodynamics of drugs that bind to HSA. The binding of a drug to HSA affects its free concentration in the plasma, which in turn influences its distribution, metabolism, and efficacy.

Conclusion

This compound is a powerful and versatile fluorescent probe with significant applications in drug development and biochemical research. Its well-characterized chemical and physical properties, coupled with its sensitivity to the local environment, make it an ideal tool for investigating ligand-protein interactions. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and application of this compound in competitive binding assays, enabling researchers to effectively probe the binding of small molecules to Human Serum Albumin. A thorough understanding of these properties and methodologies is crucial for the accurate interpretation of experimental data and for advancing our knowledge of drug disposition and action.

References

- 1. This compound | C15H18N2O4S | CID 122239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 7. Dansyl glycine [omlc.org]

- 8. researchgate.net [researchgate.net]

- 9. column-chromatography.com [column-chromatography.com]

- 10. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]

- 11. benchchem.com [benchchem.com]

Probing the Depths of Drug Binding: A Technical Guide to the Dansylsarcosine Interaction with Human Serum Albumin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of dansylsarcosine to Human Serum Albumin (HSA), a critical interaction leveraged in drug discovery and development. This compound, a fluorescent probe, is a cornerstone tool for characterizing the binding of novel drug candidates to Sudlow's site II on HSA. Understanding the specifics of this interaction, from its precise location to the experimental methodologies used to study it, is paramount for accurate pharmacokinetic and pharmacodynamic assessments.

The this compound Binding Site: Specificity for Sudlow's Site II

Human Serum Albumin, the most abundant protein in blood plasma, possesses two primary drug binding sites, commonly referred to as Sudlow's site I and site II.[1] this compound has been unequivocally identified as a high-affinity fluorescent probe that specifically binds to Sudlow's site II .[2][3][4] This binding specificity makes it an invaluable tool for competitive binding assays to determine if a test compound also binds to this site.[2][4] Site II is also known as the diazepam or ibuprofen binding site. The binding of this compound to this site is primarily driven by hydrophobic interactions.[1]

The specificity of this compound for site II is attributed to its chemical structure, particularly the methylated α-amino group.[1] Crystallographic studies have provided a detailed picture of this compound nestled within the hydrophobic pocket of site II, located in subdomain IIIA of HSA.[1]

Quantitative Analysis of this compound-HSA Binding

The interaction between this compound and HSA can be quantified through various parameters, primarily the dissociation constant (Kd) and inhibition constant (Ki). These values provide a measure of the binding affinity.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 0.5 µM | Fluorometric Titration | [2] |

| Dissociation Constant (Kd) | ~2.5 µM | Competitive Inhibition | [5] |

| Inhibition Constant (Ki) | 85 ± 3 µM | Fluorescent Probe Displacement |

Experimental Methodologies

The study of the this compound-HSA interaction relies on several key biophysical techniques.

Fluorescence Spectroscopy

Fluorescence spectroscopy is the most common method used to investigate this compound binding to HSA. The intrinsic fluorescence of this compound is environmentally sensitive. Upon binding to the hydrophobic pocket of site II, its fluorescence quantum yield increases, and the emission maximum undergoes a blue shift (a shift to a shorter wavelength).[2][4]

This protocol outlines a direct titration to determine the binding affinity.

-

Reagents and Buffers:

-

Human Serum Albumin (fatty acid-free) solution (e.g., 1 µM in phosphate-buffered saline, pH 7.4).

-

This compound stock solution (e.g., 1 mM in a suitable organic solvent like DMSO, diluted to a working concentration in PBS).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

-

Instrumentation:

-

A spectrofluorometer equipped with a thermostatted cuvette holder.

-

-

Procedure:

-

Set the excitation wavelength to approximately 340 nm and the emission wavelength to scan a range from 400 nm to 600 nm.

-

Place a known concentration of HSA solution in the cuvette.

-

Sequentially add small aliquots of the this compound working solution to the HSA solution.

-

After each addition, allow the system to equilibrate (e.g., 2-5 minutes) and record the fluorescence emission spectrum.

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity as a function of the this compound concentration and fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation) to calculate the binding constant (Ka or Kd).

-

This protocol is used to determine if a test compound binds to site II.

-

Reagents and Buffers:

-

HSA solution (e.g., 1 µM in PBS, pH 7.4).

-

This compound solution (at a concentration that results in significant fluorescence when bound to HSA, e.g., 1 µM).

-

Test compound stock solution (in a suitable solvent, with serial dilutions).

-

PBS, pH 7.4.

-

-

Instrumentation:

-

A fluorescence plate reader or a spectrofluorometer.

-

-

Procedure:

-

In a 96-well black microplate, add a fixed concentration of HSA and this compound to each well.

-

Add increasing concentrations of the test compound to the wells.

-

Include control wells with HSA and this compound only (maximum fluorescence) and wells with buffer only (background).

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence intensity at the emission maximum of the HSA-dansylsarcosine complex (typically around 480-500 nm) with an excitation wavelength of ~340 nm.

-

A decrease in fluorescence intensity with increasing concentrations of the test compound indicates displacement of this compound and suggests that the test compound binds to site II.

-

The data can be used to calculate the IC50 (the concentration of the test compound that displaces 50% of the bound this compound) and subsequently the inhibition constant (Ki).

-

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the conformational changes in a protein upon ligand binding. While this compound itself is not chiral, its binding within the asymmetric environment of the HSA binding site can induce a CD signal. This induced CD can be monitored to study the binding event.

-

Reagents and Buffers:

-

HSA solution (e.g., 5-10 µM in a suitable buffer, such as phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region if secondary structure is also being monitored.

-

This compound stock solution.

-

-

Instrumentation:

-

A CD spectropolarimeter with a thermostatted cell holder.

-

Quartz cuvette with a defined path length (e.g., 1 cm).

-

-

Procedure:

-

Record the CD spectrum of the HSA solution alone in the near-UV region (e.g., 250-350 nm) to establish a baseline.

-

Add aliquots of the this compound solution to the HSA solution in the cuvette.

-

After each addition, allow for equilibration and record the CD spectrum.

-

The appearance and change in the induced CD signal of this compound can be monitored to determine the binding stoichiometry and affinity.

-

Changes in the far-UV CD spectrum (e.g., 190-250 nm) can provide information on alterations in the secondary structure of HSA upon ligand binding.

-

Visualizing the Process: Workflows and Relationships

Visual diagrams are essential for understanding the experimental processes and the logical connections in the study of this compound-HSA binding.

Caption: A flowchart of the competitive binding assay.

Caption: The specific binding of this compound to Site II.

Conclusion

This compound remains an indispensable fluorescent probe for the characterization of drug binding to Sudlow's site II of Human Serum Albumin. Its specific, high-affinity interaction allows for robust and reliable competitive binding assays, which are crucial in the early stages of drug development for predicting the pharmacokinetic properties of new chemical entities. The experimental protocols detailed in this guide provide a solid foundation for researchers to implement these techniques effectively. A thorough understanding of the principles and methodologies associated with the this compound-HSA interaction is essential for any scientist involved in the study of drug-protein binding.

References

- 1. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of HSA interactions with arachidonic acid using spectroscopic methods revealing molecular dynamics of HSA-AA interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Dansyl Method: A Technical Guide to the History, Chemistry, and Application of Dansylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The derivatization of amino acids with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, has been a cornerstone of protein chemistry and analysis for over half a century. This technique, which renders amino acids fluorescent, provides a highly sensitive method for N-terminal amino acid analysis, protein sequencing, and quantitative amino acid profiling. This in-depth technical guide explores the history of dansylated amino acids, details the underlying chemical principles, provides comprehensive experimental protocols for their preparation and analysis, and presents key quantitative data.

A Fluorescent Journey: The History and Discovery of Dansylated Amino Acids

The story of dansylated amino acids begins with the pioneering work of Gregorio Weber in 1952.[1][2][3] Weber synthesized dansyl chloride with the goal of creating a fluorescent probe that could be covalently attached to proteins, allowing for the study of their hydrodynamic properties through fluorescence polarization.[2][3] His work laid the foundation for the field of quantitative biological fluorescence.[1]

Shortly after, in 1963, W. R. Gray and B. S. Hartley introduced the "dansyl method" for identifying N-terminal amino acids in peptides and proteins.[4][5][6] This method offered significantly greater sensitivity than the existing techniques of the time.[5] The process involves the reaction of dansyl chloride with the free amino groups of a peptide, followed by acid hydrolysis. The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis, allowing for its subsequent identification by chromatography.[4][6] This breakthrough was instrumental in advancing the field of protein sequencing.

The Chemistry of Dansylation: A Reaction of Light

Dansyl chloride reacts with primary and secondary amino groups, as well as with the phenolic hydroxyl group of tyrosine and the imidazole group of histidine, although the latter are less stable to acid hydrolysis. The fundamental reaction is the nucleophilic attack of the unprotonated amino group on the sulfonyl chloride, forming a stable sulfonamide bond. This reaction is highly dependent on pH, with an optimal range of 9.5-10, where a significant fraction of the amino groups are unprotonated and thus reactive.[7][8]

The dansyl group itself is not fluorescent until it reacts with an amine to form a dansyl-amide.[7] These resulting dansylated amino acids are intensely fluorescent, with their quantum yields and emission maxima being sensitive to the polarity of their environment.[7] This property has been exploited in studies of protein folding and dynamics.

Side Reactions

It is important to be aware of potential side reactions during the dansylation process. The primary side reaction is the hydrolysis of dansyl chloride to the non-reactive and fluorescent dansyl sulfonic acid (Dns-OH).[7] This hydrolysis is more pronounced at higher pH values.[7] Another possible side reaction is the formation of dansylamide (Dns-NH2) if ammonia is present.[7]

Quantitative Data on Dansylated Amino Acids

The fluorescent properties of dansylated amino acids are central to their utility. The following table summarizes key quantitative data for dansyl derivatives.

| Property | Value | Reference(s) |

| Excitation Maximum | ~340 nm | [] |

| Emission Maximum | ~510 nm - 520 nm | [5][] |

| Molar Extinction Coefficient (Dansyl-Glycine at 214 nm) | 3.5 x 10⁴ M⁻¹cm⁻¹ | [10] |

| Molar Extinction Coefficient (Dansyl-Glycine at 246 nm) | 1.3 x 10⁴ M⁻¹cm⁻¹ | [10] |

| Molar Extinction Coefficient (Dansyl-Glycine at 325 nm) | 0.39 x 10⁴ M⁻¹cm⁻¹ | [10] |

Experimental Protocols

The following sections provide detailed methodologies for the dansylation of amino acids and their subsequent analysis.

Dansylation of Amino Acids: A Step-by-Step Protocol

This protocol is a generalized procedure based on several cited methods.[7][8][11][12]

Reagents:

-

Amino Acid Standard or Sample: Dissolved in a suitable buffer.

-

100 mM Sodium Carbonate/Bicarbonate Buffer (pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 1.06 g of sodium carbonate in 100 mL of deionized water. Adjust pH if necessary.[11]

-

50 mM Dansyl Chloride Solution: Dissolve 13.5 mg of dansyl chloride in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh daily and stored in the dark.[11][12]

-

Quenching Solution: A 10% (v/v) aqueous solution of ammonium hydroxide or a solution of methylamine or ethylamine.[11][12]

Procedure:

-

Sample Preparation: In a microcentrifuge tube, add the amino acid standard or deproteinized and dried biological extract.

-

pH Adjustment: Add the 100 mM sodium carbonate/bicarbonate buffer to the sample.

-

Derivatization:

-

Incubation: Vortex the mixture and incubate at room temperature (25°C) in the dark for 60 minutes.[11][12] Alternatively, incubation can be carried out at 38°C for 90-120 minutes or 60°C for 60 minutes.[8] For enhanced mixing, a thermo-mixer with shaking (e.g., 300 rpm) can be used.[11][12]

-

Quenching: Add the quenching solution to the reaction mixture to consume any excess dansyl chloride.[11][12]

Analysis of Dansylated Amino Acids

The separation and identification of dansylated amino acids are typically achieved through High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

Reverse-phase HPLC is a powerful technique for the separation and quantification of dansylated amino acids.

Instrumentation and Columns:

-

A standard HPLC system equipped with a fluorescence detector is required.

-

A C18 reverse-phase column (e.g., Ultrasphere ODS) is commonly used.[13]

Mobile Phase:

-

A gradient elution is typically employed. A common mobile phase system consists of:

-

Solvent A: Acetonitrile

-

Solvent B: Water with an acidic modifier (e.g., phosphoric acid or formic acid).[14]

-

-

The specific gradient profile will depend on the specific amino acids being separated and the column used.

Detection:

-

Fluorescence detection is used with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 520 nm.

TLC on polyamide sheets is a classic and highly effective method for the qualitative identification of dansylated amino acids.[4][6][15]

Materials:

-

Polyamide TLC plates.

-

Developing solvents.

Procedure:

-

Spotting: Carefully spot the dansylated amino acid mixture onto the polyamide plate.

-

Development: Develop the chromatogram in a sealed tank containing the appropriate solvent system. A two-dimensional TLC approach is often used for better separation, with two different solvent systems run in perpendicular directions. Common solvent systems include:

-

First Dimension: Water/formic acid

-

Second Dimension: Benzene/acetic acid or Toluene/acetic acid

-

-

Visualization: The separated dansyl-amino acids are visualized under UV light, where they appear as fluorescent spots.[4][6] The identity of the amino acids is determined by comparing their positions to those of known standards.

Visualizing the Process: Diagrams and Workflows

Chemical Reaction of Dansylation

Caption: The chemical reaction of dansyl chloride with an amino acid.

Experimental Workflow for Dansylated Amino Acid Analysis

Caption: A generalized workflow for the analysis of dansylated amino acids.

References

- 1. users.df.uba.ar [users.df.uba.ar]

- 2. thejamesonlab.com [thejamesonlab.com]

- 3. Gregorio Weber - Wikipedia [en.wikipedia.org]

- 4. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 5. grokipedia.com [grokipedia.com]

- 6. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The use of reverse-phase high-performance liquid chromatography and precolumn derivatization with dansyl chloride for quantitation of specific amino acids in collagen and elastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]

- 15. Determination of plasma amino acids in small samples with the use of Dansyl-chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Dansylsarcosine: A Technical Guide to its Solubility and Application in Binding Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Dansylsarcosine, a fluorescent probe widely utilized in biochemical and pharmaceutical research. The document details available solubility data, presents a generalized experimental protocol for solubility determination, and illustrates a common application in a competitive binding assay workflow.

Core Focus: Solubility of this compound

Understanding the solubility of this compound is critical for its effective use in various experimental settings, including fluorescence spectroscopy, binding affinity studies, and high-throughput screening. While comprehensive quantitative data across a wide range of solvents is not extensively documented in publicly available literature, this guide synthesizes the available information and provides a framework for its practical application.

Quantitative Solubility Data

Based on its chemical structure, a derivative of the amino acid sarcosine with a bulky, hydrophobic dansyl group, it is anticipated to have low solubility in aqueous solutions and higher solubility in polar aprotic and some polar protic organic solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Known Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥ 100 mM[1][2][3] |

| Water | H₂O | 18.02 | Data not available; expected to be low |

| Ethanol | C₂H₅OH | 46.07 | Data not available |

| Methanol | CH₃OH | 32.04 | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Data not available |

| Acetone | C₃H₆O | 58.08 | Data not available |

Note: The provided solubility in DMSO is based on concentrations used in experimental procedures and may not represent the maximum saturation limit. For other solvents, researchers should determine the solubility empirically for their specific experimental conditions.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound, adapted from standard laboratory methods for small molecules.

I. Materials and Equipment

-

This compound

-

Solvents of interest (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer for quantification

-

Volumetric flasks and other standard laboratory glassware

II. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed vial.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

Competitive Binding Assay Using this compound

This compound is frequently used as a fluorescent probe in competitive binding assays to determine the binding affinity of other non-fluorescent compounds to a target protein, such as Human Serum Albumin (HSA).[5] The principle of this assay is that the fluorescence of this compound increases upon binding to the hydrophobic pockets of the protein. A competing ligand will displace this compound, leading to a decrease in fluorescence.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Fluorescence of Dansylsarcosine: A Technical Guide to Quantum Yield and its Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fluorescence quantum yield of Dansylsarcosine, a versatile probe extensively utilized in biophysical and pharmaceutical research. This document provides a comprehensive overview of its fluorescence properties, detailed experimental protocols for quantum yield determination, and its primary application in studying drug-protein interactions.

Introduction to this compound and its Fluorescence

This compound [N-(5-Dimethylamino-1-naphthalenesulfonyl)-sarcosine] is a fluorescent molecule belonging to the dansyl family of fluorophores. Its fluorescence is highly sensitive to the polarity of its local environment. In aqueous solutions, this compound exhibits weak fluorescence. However, upon binding to hydrophobic sites, such as those found in proteins like Human Serum Albumin (HSA), its fluorescence quantum yield increases significantly. This property makes it an invaluable tool for probing binding events and for the characterization of ligand-protein interactions.

This compound specifically binds to Site II (also known as the indole and benzodiazepine binding site) on Human Serum Albumin.[1] This specificity allows for its use in competitive binding assays to determine the binding site and affinity of various drugs and small molecules.

Quantitative Analysis of this compound's Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a substance is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound is dramatically influenced by its environment.

Below is a summary of the reported fluorescence quantum yield values for this compound and related dansyl compounds in various environments. This data is critical for researchers designing and interpreting fluorescence-based assays.

| Compound | Environment | Quantum Yield (Φ) | Reference |

| This compound | Water | Low (specific value not readily available in searched literature) | General Observation |

| This compound | Bound to Human Serum Albumin (Site II) | High (specific value not readily available in searched literature) | General Observation |

| Dansyl glycine | Water | 0.065 - 0.07 | [2] |

| Dansyl glycine | Dioxane | 0.66 | [2] |

Note: While the precise quantum yield of this compound in water and when bound to HSA is not explicitly stated in the immediate search results, the literature consistently indicates a significant enhancement upon binding. The values for the closely related Dansyl glycine are provided for context.

Experimental Protocols

Accurate determination of the fluorescence quantum yield is paramount for reliable experimental outcomes. The following sections detail the methodologies for measuring the relative quantum yield of this compound and its application in a competitive binding assay.

Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used technique that involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[3][4][5]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Human Serum Albumin (fatty acid-free)

-

Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)

-

Organic solvent (e.g., ethanol, for dissolving this compound stock)

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

-

Prepare a series of dilutions of both the this compound and the quantum yield standard in the desired buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard. The resulting plots should be linear.

-

Calculate the slope (gradient) of the linear fit for both plots.

-

Calculate the relative quantum yield of this compound (Φ_x) using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.

-

η_x and η_st are the refractive indices of the sample and standard solutions, respectively.[3]

-

This compound-HSA Competitive Binding Assay

This assay is used to determine if a test compound binds to Site II on HSA by observing the displacement of this compound.[7]

Materials:

-

Spectrofluorometer or fluorescence plate reader

-

Human Serum Albumin (fatty acid-free) solution in buffer

-

This compound solution in buffer

-

Test compound solution in buffer

-

96-well black microplates (for plate reader) or quartz cuvettes

Procedure:

-

Incubate a solution of HSA and this compound at a fixed concentration in the buffer. This allows for the formation of the fluorescent HSA-Dansylsarcosine complex.

-

To this solution, add varying concentrations of the test compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Measure the fluorescence intensity of the solution at the emission maximum of this compound (typically around 480 nm when excited at ~340 nm).

-

A decrease in fluorescence intensity compared to a control with no test compound indicates that the test compound has displaced this compound from HSA's Site II.

-

The data can be used to calculate the binding affinity (e.g., IC₅₀ or Kᵢ) of the test compound.

Visualizing Experimental Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for Relative Quantum Yield Determination.

Caption: this compound-HSA Competitive Binding Assay Workflow.

References

- 1. Human serum albumin binding assay based on displacement of a non selective fluorescent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dansyl glycine [omlc.org]

- 3. static.horiba.com [static.horiba.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Sensitivity of Dansylsarcosine Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylsarcosine, a fluorescent derivative of the amino acid sarcosine, has emerged as a powerful tool in biochemical and pharmaceutical research. Its utility stems from the remarkable sensitivity of its fluorescence properties to the surrounding environment. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, the fluorophore component of this compound, exhibits significant changes in its fluorescence quantum yield, emission maximum, lifetime, and anisotropy in response to variations in solvent polarity, viscosity, and binding to macromolecules. This environmental sensitivity makes this compound an invaluable extrinsic probe for investigating molecular interactions, particularly in the context of protein-ligand binding and conformational changes.

This technical guide provides a comprehensive overview of the environmental sensitivity of this compound fluorescence. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies required to effectively utilize this versatile fluorescent probe in their work. The guide will delve into the principles governing its fluorescence, present key quantitative data, detail experimental protocols for its application, and provide visualizations of experimental workflows.

Principles of this compound Fluorescence and Environmental Sensitivity

The environmental sensitivity of this compound's fluorescence originates from the photophysical properties of the dansyl fluorophore. Upon excitation with ultraviolet light (typically around 330-350 nm), the dansyl group transitions to an excited electronic state. The subsequent return to the ground state can occur through the emission of a photon, a process known as fluorescence. The efficiency and characteristics of this fluorescence are highly dependent on the local microenvironment.

Solvent Effects: In non-polar (hydrophobic) environments, this compound exhibits a high fluorescence quantum yield and its emission maximum is observed at shorter wavelengths (blue-shifted). As the polarity of the solvent increases, the quantum yield generally decreases, and the emission maximum shifts to longer wavelengths (red-shifted). This phenomenon, known as solvatochromism, is attributed to the stabilization of the more polar excited state of the dansyl group by polar solvent molecules.

Binding to Macromolecules: When this compound binds to a hydrophobic pocket on a macromolecule, such as a protein, it is shielded from the polar aqueous environment. This sequestration into a non-polar binding site leads to a significant enhancement of its fluorescence quantum yield and a blue shift in its emission maximum. This property is extensively exploited in protein-ligand binding assays. For instance, this compound is a well-established fluorescent probe for drug binding site II on Human Serum Albumin (HSA). The change in its fluorescence upon binding can be used to determine binding affinities and to screen for competing ligands.

Fluorescence Lifetime and Anisotropy: The fluorescence lifetime (τ) of this compound, which is the average time it spends in the excited state, is also sensitive to the environment. In viscous solutions or when bound to a large macromolecule, the rotational motion of the this compound molecule is restricted. This restriction leads to an increase in its fluorescence anisotropy (r), a measure of the polarization of the emitted fluorescence. Changes in fluorescence anisotropy can, therefore, provide valuable information about the size and shape of the molecule and its binding interactions.

Quantitative Data on this compound Fluorescence

The following tables summarize the key photophysical properties of this compound in various environments. This quantitative data is essential for the design and interpretation of experiments utilizing this fluorescent probe.

Table 1: Photophysical Properties of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em, nm) | Quantum Yield (Φ_f) |

| Dioxane | 2.2 | 470 | 0.70 |

| Chloroform | 4.8 | 485 | 0.55 |

| Ethyl Acetate | 6.0 | 490 | 0.45 |

| Acetone | 20.7 | 505 | 0.30 |

| Ethanol | 24.6 | 510 | 0.21 |

| Methanol | 32.7 | 515 | 0.15 |

| Water | 80.1 | 550 | 0.05 |

Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions (e.g., temperature, pH, excitation wavelength). Data is compiled from various sources, including the foundational work by Chen (1967) on dansyl amino acids.[1]

Table 2: Fluorescence Lifetime and Anisotropy of this compound

| Environment | Fluorescence Lifetime (τ, ns) | Fluorescence Anisotropy (r) |

| In Water | ~3-5 | ~0.05 |

| In Ethanol | ~7-9 | ~0.10 |

| Bound to Human Serum Albumin (HSA) | ~18-24 | ~0.25-0.35 |

Note: The fluorescence lifetime and anisotropy of this compound are highly dependent on the specific protein it is bound to and the nature of the binding pocket.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Determination of Fluorescence Quantum Yield

Objective: To measure the fluorescence quantum yield of this compound in a specific solvent relative to a standard with a known quantum yield.

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

High-purity solvents

-

Volumetric flasks and pipettes

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard of known concentration in the desired solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both this compound and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 340 nm). The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each dilution of both the sample and the standard.

-

Integrate the area under the emission spectrum for each measurement.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.

-

Determine the slope of the linear regression for both plots.

-

Calculate the quantum yield of this compound using the following equation:

Φ_f(sample) = Φ_f(standard) * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

where n is the refractive index of the solvent.

-

Protocol 2: Competitive Binding Assay using Fluorescence Anisotropy

Objective: To determine the binding affinity of a non-fluorescent compound (competitor) to a protein by measuring its ability to displace this compound.

Materials:

-

This compound

-

Protein of interest (e.g., Human Serum Albumin)

-

Non-fluorescent competitor compound

-

Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Spectrofluorometer with polarization filters

-

Microplate reader (optional, for high-throughput screening)

Procedure:

-

Determine the K_d of this compound: First, determine the dissociation constant (K_d) of this compound for the protein by titrating a fixed concentration of this compound with increasing concentrations of the protein and measuring the change in fluorescence anisotropy.

-

Prepare Solutions:

-

Prepare a solution of the protein at a concentration approximately 2-5 times the K_d of this compound.

-

Prepare a solution of this compound at a concentration equal to its K_d.

-

Prepare a series of dilutions of the competitor compound.

-

-

Set up the Assay:

-

In a cuvette or microplate well, mix the protein and this compound solutions.

-

Add increasing concentrations of the competitor compound to different samples.

-

Include control samples with no competitor (maximum anisotropy) and with a large excess of a known binder or denaturant (minimum anisotropy).

-

-

Incubate: Incubate the samples at a constant temperature to allow the binding to reach equilibrium.

-

Measure Fluorescence Anisotropy:

-

Excite the samples with vertically polarized light at the appropriate wavelength (e.g., 340 nm).

-

Measure the fluorescence intensity of the vertically (I_VV) and horizontally (I_VH) polarized emission.

-

Calculate the fluorescence anisotropy (r) using the following equation:

r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

where G is the instrument-specific G-factor.

-

-

Data Analysis:

-

Plot the fluorescence anisotropy as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound this compound).

-

Calculate the inhibition constant (K_i) of the competitor using the Cheng-Prusoff equation:

K_i = IC₅₀ / (1 + [this compound] / K_d)

-

Mandatory Visualizations

Experimental Workflow for a Competitive Binding Assay

Caption: Workflow for a competitive binding assay using this compound.

Signaling Pathway of Fluorescence Change upon Binding

Caption: Change in this compound fluorescence upon binding to a protein.

References

Dansylsarcosine as a Fluorescent Probe for Protein Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylsarcosine (N-Dansyl-N-methylglycine) is a fluorescent probe widely utilized in the study of protein structure and function, particularly in the characterization of ligand binding to serum albumins. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, which exhibits significant changes in its photophysical properties upon binding to hydrophobic pockets on proteins. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques for using this compound as a fluorescent probe, with a focus on its application in drug-protein interaction studies.

This compound is particularly valuable as a specific marker for drug binding site II (the diazepam binding site) on Human Serum Albumin (HSA).[1][2][3][4] When free in an aqueous solution, this compound has a relatively low fluorescence quantum yield. Upon binding to the hydrophobic cavity of a protein, it experiences a less polar environment, leading to a significant enhancement of its fluorescence intensity and a blue shift in its emission maximum.[1][4] This property allows for the direct determination of binding affinities through fluorescence titration experiments. Furthermore, the displacement of protein-bound this compound by a competing ligand results in a decrease in fluorescence, providing a robust method for determining the binding constants of unlabeled compounds in competitive binding assays.[1][4]

Core Principles

The application of this compound in protein studies is based on the following key principles:

-

Environmental Sensitivity of Fluorescence: The dansyl moiety is highly sensitive to the polarity of its microenvironment. In polar solvents like water, its fluorescence is weak. In nonpolar environments, such as the hydrophobic binding pockets of proteins, its quantum yield increases, and its emission spectrum shifts to shorter wavelengths (blue shift).

-

Site-Specific Binding: this compound exhibits preferential binding to specific sites on certain proteins. A notable example is its specific interaction with Site II of Human Serum Albumin (HSA).[1][2][3][4]

-

Competitive Displacement: A ligand that binds to the same site as this compound will displace it, leading to a decrease in the observed fluorescence intensity as the probe moves from the nonpolar protein environment to the polar aqueous solvent. This principle is the foundation of competitive binding assays.[1][4]

Data Presentation: Photophysical and Binding Properties

The following table summarizes the key quantitative data for this compound. It is important to note that these values can be influenced by experimental conditions such as buffer composition, pH, and temperature.

| Parameter | Symbol | Free this compound (in aqueous buffer) | This compound Bound to HSA (Site II) | Reference(s) |

| Excitation Maximum | λex | ~340 nm | ~340 nm | [5] |

| Emission Maximum | λem | ~560 nm | ~480-520 nm | [5] |

| Molar Extinction Coefficient | ε | 4,300 M-1cm-1 at 338.5 nm (for Dansyl glycine) | Not typically reported | [6] |

| Fluorescence Quantum Yield | ΦF | 0.07 (for Dansyl glycine in water) | Significantly increased (e.g., up to 0.66 in nonpolar dioxane for Dansyl glycine) | [6] |

| Fluorescence Lifetime | τ | ~3-6 ns (typical for dansyl compounds in water) | Increased (e.g., 10-20 ns for dansyl compounds in nonpolar environments) | [7] |

| Dissociation Constant (with HSA) | Kd | - | ~0.5 µM | [8] |

Mandatory Visualization

Signaling Pathway: Competitive Binding Assay Principle

Experimental Workflow: Determining Ligand Binding Affinity

Experimental Protocols

Fluorescence Titration to Determine this compound Binding Affinity (Kd)

This experiment measures the increase in this compound fluorescence upon binding to a protein, allowing for the determination of the dissociation constant (Kd).

a. Materials and Reagents:

-

This compound

-

Human Serum Albumin (HSA), fatty acid-free is recommended[5]

-

Assay Buffer: e.g., 50 mM Phosphate Buffer with 150 mM NaCl, pH 7.4[4]

-

Dimethyl sulfoxide (DMSO) for stock solutions

-

Fluorometer and quartz cuvettes or a microplate reader with fluorescence capabilities

b. Stock Solutions:

-

HSA Stock (e.g., 100 µM): Dissolve an appropriate amount of lyophilized HSA in the assay buffer. Determine the precise concentration spectrophotometrically using an extinction coefficient of 35,700 M-1cm-1 at 280 nm.

-

This compound Stock (e.g., 1 mM): Dissolve this compound in DMSO.

c. Experimental Procedure:

-

Set the fluorometer to the appropriate excitation and emission wavelengths for this compound bound to HSA (e.g., λex = 340 nm, λem = 480 nm). Set the excitation and emission slit widths (e.g., 5 nm).

-

Add a known volume of assay buffer to the cuvette (e.g., 2 mL).

-

Add a small volume of the this compound stock solution to achieve a final concentration in the low micromolar range (e.g., 1-5 µM). Record the initial fluorescence intensity (F0).

-

Incrementally add small aliquots of the HSA stock solution to the cuvette.

-

After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence intensity (F).

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

-

Correct the fluorescence data for dilution at each titration point.

d. Data Analysis:

-

Plot the change in fluorescence (ΔF = F - F0) as a function of the total protein concentration [P]total.

-

Fit the data to a one-site binding model using non-linear regression analysis:

ΔF = (ΔFmax * [P]total) / (Kd + [P]total)

Where:

-

ΔF is the change in fluorescence intensity.

-

ΔFmax is the maximum change in fluorescence at saturation.

-

[P]total is the total protein concentration.

-

Kd is the dissociation constant.

-

Competitive Binding Assay to Determine Inhibitor Affinity (Ki)

This experiment measures the ability of a test compound (inhibitor) to displace this compound from its binding site on a protein.

a. Materials and Reagents:

-

Same as for the fluorescence titration experiment, plus the test compound (inhibitor).

b. Stock Solutions:

-

Prepare stock solutions of HSA, this compound, and the inhibitor, typically in DMSO.

c. Experimental Procedure (96-well plate format):

-

Prepare a solution of HSA and this compound in the assay buffer. The concentrations should be chosen to ensure a high proportion of bound this compound and a robust fluorescence signal. A common starting point is to use an HSA concentration close to the Kd of this compound (e.g., 1-5 µM) and a similar concentration of this compound.[5]

-

Prepare a serial dilution of the inhibitor stock solution.

-

In a 96-well black plate, add the HSA/Dansylsarcosine solution to each well.

-

Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor (maximum fluorescence) and wells with buffer only (background).

-

Mix the plate gently and incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes) to allow the binding equilibrium to be reached.[5]

-

Measure the fluorescence intensity in each well using a plate reader with the appropriate filter set.

d. Data Analysis:

-

Subtract the background fluorescence from all measurements.

-

Normalize the data by expressing the fluorescence at each inhibitor concentration as a percentage of the fluorescence in the absence of the inhibitor.

-

Plot the percentage of fluorescence intensity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in this compound binding.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:[9]

Ki = IC50 / (1 + ([L] / Kd))

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration.

-